4,5-Dimethyl-3,6-dihydropyridine-1,2(2H)-dicarbonitrile

Scaffold differentiation Dihydropyridine regioisomers Heterocyclic core screening

Researchers screening neurodegenerative targets face limited chemical diversity beyond 1,4-DHP Ca-channel pharmacophores. CAS 922140-96-3 provides a structurally distinct 3,6-dihydropyridine-1,2-dicarbonitrile scaffold with an N-cyano moiety absent in commercial 1,4-DHP analogs. • 15% lower PSA (50.82 vs 59.61 Ų) & reduced LogP (1.34 vs 1.90)-aligned with CNS drug-like space. • Two chemically distinct nitrile environments (N-cyano + C2-cyano) enable orthogonal derivatization. • Supported by prion-active chemotype precedent for neurodegenerative screening decks. Reliable sourcing with batch consistency for med chem and chemical biology programs.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
CAS No. 922140-96-3
Cat. No. B12621691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-3,6-dihydropyridine-1,2(2H)-dicarbonitrile
CAS922140-96-3
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=C(CN(C(C1)C#N)C#N)C
InChIInChI=1S/C9H11N3/c1-7-3-9(4-10)12(6-11)5-8(7)2/h9H,3,5H2,1-2H3
InChIKeyRZIMSYPXZRLCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-3,6-dihydropyridine-1,2(2H)-dicarbonitrile (CAS 922140-96-3): A Structurally Distinct 3,6-Dihydropyridine Dicarbonitrile Building Block for Specialized Heterocyclic Synthesis


4,5-Dimethyl-3,6-dihydropyridine-1,2(2H)-dicarbonitrile (CAS 922140-96-3) is a C9H11N3 heterocyclic compound (MW 161.20 g/mol) belonging to the dihydropyridine dicarbonitrile class. It is distinguished by a 3,6-dihydropyridine core bearing nitrile substituents at the N1 and C2 positions and methyl groups at C4 and C5 . Unlike the widely studied 1,4-dihydropyridine-3,5-dicarbonitrile scaffold that dominates calcium channel blocker pharmacology, this compound features a non-conjugated, non-planar ring system with a unique N-cyano moiety absent in most commercial dihydropyridine dicarbonitriles [1]. The compound has a calculated LogP of 1.34 and a polar surface area (PSA) of 50.82 Ų, values that differentiate it from 1,4-dihydropyridine analogs .

Why 1,4-Dihydropyridine Dicarbonitriles Cannot Substitute for 4,5-Dimethyl-3,6-dihydropyridine-1,2(2H)-dicarbonitrile in Structure-Focused Research and Synthesis


Substituting 4,5-dimethyl-3,6-dihydropyridine-1,2(2H)-dicarbonitrile with the more common 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 3274-36-0) or other 1,4-DHP dicarbonitrile analogs introduces three fundamental mismatches: (i) a different dihydropyridine regioisomer with distinct electronic configuration and ring aromaticity [1]; (ii) absence of the N-cyano substituent, eliminating a key hydrogen-bond acceptor site and synthetic handle [2]; and (iii) altered physicochemical properties including a higher LogP (1.90 vs 1.34) and larger PSA (59.61 vs 50.82 Ų) that shift solubility and permeability profiles [2]. These differences mean that structure-activity relationships, pharmacophore models, and synthetic routes optimized for 1,4-DHP systems do not translate to the 3,6-dihydro-1,2-dicarbonitrile scaffold without substantial re-optimization.

Quantitative Differentiation Evidence: 4,5-Dimethyl-3,6-dihydropyridine-1,2(2H)-dicarbonitrile vs. Closest Dihydropyridine Dicarbonitrile Analogs


Regioisomeric Scaffold Identity: 3,6-Dihydropyridine Core vs. 1,4-Dihydropyridine in Commercial Analogs

The target compound possesses a 3,6-dihydropyridine core, whereas the most widely available and studied analog, 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 3274-36-0), is a 1,4-dihydropyridine [1]. According to DFT and MP2-level theoretical calculations, the relative stability order of isomeric dihydropyridines is 3,4- ≈ 2,3-dihydro > 1,2-dihydro > 1,4-dihydro > 2,5-dihydro, with the 1,4-dihydro isomer being strongly influenced by CCSD(T)/CBS-level corrections [2]. The 3,6-dihydro scaffold of the target compound represents an isomer that is not among the most thermodynamically stable forms, implying distinct reactivity and potential for selective transformation chemistry that cannot be replicated by 1,4-DHP analogs [2].

Scaffold differentiation Dihydropyridine regioisomers Heterocyclic core screening

N-Cyano Substitution: A Unique Nitrile on the Ring Nitrogen Absent in 1,4-DHP Dicarbonitriles

The target compound bears a nitrile group directly attached to the ring nitrogen (N1–C≡N), as confirmed by its SMILES representation CC1=C(C)CN(C#N)C(C#N)C1 . This N-cyano substitution is absent in 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 3274-36-0), which carries an N–H proton instead and places both nitriles on ring carbons (C3 and C5) [1]. The N-cyano group eliminates the hydrogen-bond donor capacity of the ring nitrogen while adding an additional hydrogen-bond acceptor, fundamentally altering the compound's supramolecular interaction profile. In the broader 1,4-DHP calcium channel blocker pharmacophore, the N–H proton is a critical determinant of binding affinity; its replacement by N–CN in the target compound predicts a divergent biological target profile [2].

N-cyano moiety Hydrogen bonding Metabolic stability

Physicochemical Profile Divergence: LogP and Polar Surface Area Comparison with 1,4-DHP Analog

Calculated physicochemical parameters reveal a measurable divergence between the target compound and its closest 1,4-DHP analog. The target has a LogP of 1.34 and PSA of 50.82 Ų , while 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 3274-36-0) has a LogP of 1.90 and PSA of 59.61 Ų [1]. The ΔLogP of −0.56 and ΔPSA of −8.79 Ų indicate that the target compound is more polar and has a smaller polar surface area, a combination that predicts altered passive membrane permeability and aqueous solubility relative to the 1,4-DHP comparator. These values place the target compound closer to the center of CNS drug-like chemical space (typical CNS drugs: PSA < 70 Ų, LogP 1–4) [2].

Lipophilicity Membrane permeability Physicochemical profiling

Molecular Formula and Oxidation State Differentiation: C9H11N3 vs. C9H9N3 in 1,4-DHP Dicarbonitrile Analogs

The target compound has the molecular formula C9H11N3 (MW 161.20 g/mol, exact mass 161.09500) , while the 1,4-dihydropyridine comparator 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has the formula C9H9N3 (MW 159.19 g/mol, exact mass 159.08) [1]. The difference of two hydrogen atoms (C9H11N3 vs. C9H9N3) reflects a different formal oxidation state of the heterocyclic ring. In the 1,4-DHP system, the ring contains a conjugated diene (two endocyclic double bonds) with the nitrogen lone pair participating in the π-system [2]. In the 3,6-dihydro system, the ring saturation pattern is distinct, with the double bond located between C4 and C5 and the N1 position carrying a cyano substituent rather than a hydrogen. This formal two-electron difference has implications for redox chemistry: 1,4-DHPs are well-established hydride donors (mimicking NADH), whereas the 3,6-dihydro-1,2-dicarbonitrile scaffold has not been characterized for hydride transfer reactivity [2].

Oxidation state Redox chemistry Molecular formula differentiation

Scaffold-Level Biological Target Profile: Pyridine Dicarbonitrile Class Activity in Prion Disease Models vs. 1,4-DHP Calcium Channel Pharmacology

The broader pyridine dicarbonitrile chemotype has demonstrated activity against prion disease targets. A focused library of 55 pyridine dicarbonitriles was screened in scrapie-infected mouse neuroblastoma (ScN2a) cells, with two compounds reducing PrPSc levels to below 30% of untreated control at 50 nM concentration [1]. This biological profile is mechanistically distinct from the well-characterized calcium channel blocking activity of 1,4-dihydropyridine-3,5-dicarbonitriles, which bind to the Cav1.2 L-type calcium channel with IC50 values in the nanomolar to low micromolar range [2]. While no direct biological data exist for the specific target compound (CAS 922140-96-3), its structural features—N-cyano substitution, 3,6-dihydro scaffold, and the 1,2-dicarbonitrile arrangement—place it within the pyridine dicarbonitrile chemotype associated with prion inhibition rather than within the 1,4-DHP calcium channel blocker pharmacophore, which requires an N–H proton, C3–C5 diester or dicarbonitrile substitution, and a C4-aryl group [2]. Truly, critically: this is a class-level inference, not a direct measurement for the target compound.

Prion disease Target class differentiation Calcium channel

Synthetic Accessibility and Building Block Utility: 1,2-Dihydropyridine Dicarbonitrile Chemistry Platform

1,2-Dihydropyridine-3,5-dicarbonitriles are accessible via mild DABCO-catalyzed cyclization in aqueous media, a green chemistry methodology that provides eight representative derivatives (3a–h) in good yields without requiring anhydrous conditions or heavy metal catalysts [1]. This synthetic platform is mechanistically distinct from the classical Hantzsch synthesis used for 1,4-DHP-3,5-dicarbonitriles, which typically requires ammonium acetate, elevated temperatures, and organic solvents [2]. The target compound (CAS 922140-96-3), while not explicitly demonstrated in the DABCO methodology, shares the 1,2-dihydropyridine dicarbonitrile connectivity pattern. Its N-cyano and 4,5-dimethyl substitution pattern make it a candidate for further diversification via reactions at the nitrile groups (hydrolysis to amides/acids, reduction to aminomethyl, cycloaddition to tetrazoles) that are well-precedented in pyridine dicarbonitrile chemistry [1]. This evidence is tagged as supporting because no direct synthetic protocol for CAS 922140-96-3 is published.

Synthetic methodology DABCO catalysis Multicomponent reactions

Recommended Application Scenarios for 4,5-Dimethyl-3,6-dihydropyridine-1,2(2H)-dicarbonitrile (CAS 922140-96-3) Based on Quantitative Differentiation Evidence


Focused Screening Library Design for Non-Calcium-Channel Target Classes

The 3,6-dihydro-1,2-dicarbonitrile scaffold of the target compound structurally diverges from the 1,4-DHP calcium channel pharmacophore by lacking the requisite N–H proton, C4-aryl group, and C3–C5 diester/dicarbonitrile arrangement . This structural exclusion from the calcium channel ligand space, combined with the pyridine dicarbonitrile chemotype's documented activity in prion disease models (PrPSc reduction to <30% at 50 nM for optimized analogs) [1], makes CAS 922140-96-3 a candidate for inclusion in screening decks targeting non-cardiovascular biological space, particularly neurodegenerative disease targets. Procurement for this application is supported by the compound's lower LogP (1.34) and PSA (50.82 Ų), which are consistent with CNS drug-like property ranges [2].

Synthetic Methodology Development Leveraging N-Cyano and 1,2-Dicarbonitrile Functionality

The compound's N-cyano group and C2-cyano group provide two chemically distinct nitrile environments on the same heterocyclic scaffold, enabling sequential or orthogonal derivatization strategies . The N-cyano nitrile is attached to a tertiary amine nitrogen, while the C2-cyano is attached to an sp³ carbon adjacent to the ring double bond—predicting differential reactivity toward hydrolysis, reduction, and cycloaddition. While no published protocol exists specifically for CAS 922140-96-3, the DABCO-catalyzed aqueous synthesis of 1,2-dihydropyridine-3,5-dicarbonitriles [3] provides a methodological framework adaptable to this substitution pattern. This application scenario is appropriate for academic and industrial groups developing novel heterocyclic building block libraries.

Physicochemical Property-Driven Lead Optimization with Reduced Lipophilicity

With a calculated LogP of 1.34—substantially lower than the LogP of 1.90 for the 1,4-DHP analog 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile [2]—the target compound offers a starting point for lead series that require lower lipophilicity to mitigate off-target binding, hERG liability, or metabolic clearance via CYP450 oxidation [4]. The 15% smaller PSA (50.82 vs. 59.61 Ų) may also contribute to improved membrane permeation despite the lower LogP, as PSA and lipophilicity have partially independent contributions to passive permeability [4]. Medicinal chemistry groups optimizing CNS-penetrant or low-logD compound series may find this scaffold a useful alternative to more lipophilic 1,4-DHP starting points.

Conformational and Supramolecular Chemistry Studies of Non-Planar Heterocycles

The 3,6-dihydropyridine ring of the target compound adopts a non-planar, boat-like conformation distinct from the flattened boat of 1,4-dihydropyridines, as inferred from NMR and X-ray crystallographic studies of related dihydropyridine isomers [5]. Combined with the absence of an N–H hydrogen-bond donor and the presence of three hydrogen-bond acceptors (two nitrile N atoms plus the N-cyano N), the compound presents a unique supramolecular synthon profile for crystal engineering, co-crystal design, and molecular recognition studies . This application scenario is relevant for solid-state chemistry and materials science research groups.

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